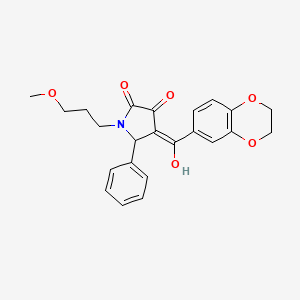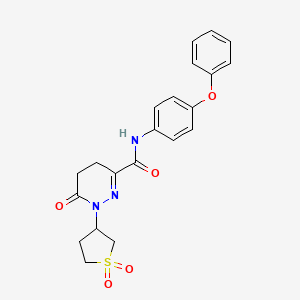![molecular formula C23H27FN2O5S2 B11129951 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129951.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[2-(2-フルオロフェノキシ)プロパノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、ジオキシドテトラヒドロチオフェン環、フルオロフェノキシ基、テトラヒドロベンゾチオフェンカルボキサミドなど、独特の官能基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[2-(2-フルオロフェノキシ)プロパノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、通常、市販の前駆体から始めて、複数のステップを必要とします。主なステップは次のとおりです。
ジオキシドテトラヒドロチオフェン環の形成: これは、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、テトラヒドロチオフェンを酸化することで達成できます。
フルオロフェノキシ基の導入: このステップでは、フルオロフェノキシ前駆体上の適切な脱離基(例:ハロゲン化物)を、中間体の化合物から誘導された求核剤で求核置換反応を行います。
テトラヒドロベンゾチオフェンカルボキサミドの形成:
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が行われる可能性があります。これには、特定のステップでの連続フロー反応器の使用や、目的の製品を分離するための効率的な精製方法の開発が含まれる場合があります。
化学反応の分析
反応の種類
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[2-(2-フルオロフェノキシ)プロパノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化条件下でさらに酸化され、スルホキシドまたはスルホンが形成される可能性があります。
還元: 還元反応を使用して、硫黄原子の酸化状態を変更したり、分子内の他の官能基を還元したりすることができます。
置換: この化合物は、特に脱離基が存在する位置で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化物、アミンやチオールなどの求核剤。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成、特に医薬品としての可能性がある分子の合成のためのビルディングブロックとして使用できます。
生物学: その独特の構造により、生物学的標的に新規な方法で相互作用することができるため、創薬や開発の候補となりえます。
医学: この化合物は、特に特定の生物学的経路の調節が望まれる疾患の治療における可能性のある治療効果について調査することができます。
産業: この化合物の特性により、特定の化学的または物理的特性を持つ新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: The compound’s properties may make it useful in the development of new materials with specific chemical or physical characteristics.
作用機序
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[2-(2-フルオロフェノキシ)プロパノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドがその効果を発揮するメカニズムは、特定の分子標的との相互作用を含む可能性があります。これには、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる場合があります。正確なメカニズムは、特定の用途や化合物が使用される生物学的状況によって異なります。
類似の化合物との比較
類似の化合物
- 3-(5-メトキシ-2-{(1E)-2-[(Z)-(5-フェニル-3-(3-スルホプロピル)-1,3-ベンゾチアゾール-2(3H)-イリデン)メチル]-1-ブテニル}チエノ[2,3-e][1,3]ベンゾチアゾール-1-イウム-1-イル)-1-プロパンスルホネート .
- アセト酢酸エチル .
独自性
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[2-(2-フルオロフェノキシ)プロパノイル]アミノ}-6-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、官能基の組み合わせによって独特であり、特定の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
- 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate .
- Ethyl acetoacetate .
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H27FN2O5S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-[2-(2-fluorophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H27FN2O5S2/c1-13-7-8-16-19(11-13)32-23(20(16)22(28)25-15-9-10-33(29,30)12-15)26-21(27)14(2)31-18-6-4-3-5-17(18)24/h3-6,13-15H,7-12H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
DMUBNBDPHCNFHH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C(C)OC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129870.png)
![1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B11129871.png)
![4-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11129875.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11129883.png)
![2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11129890.png)
![(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11129901.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11129911.png)
![2-ethyl-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11129920.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129921.png)
![2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11129931.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129934.png)



